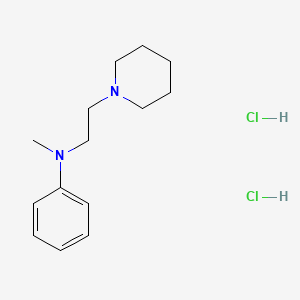
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This particular derivative is characterized by the presence of a 2-(N-methylanilino)ethyl group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride typically involves the reductive N-methylation of nitro compounds. One common method is the direct reductive N-methylation of nitro compounds using methylating agents such as formaldehyde and catalytic systems . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of microwave-assisted one-pot synthesis and continuous flow reactions are some of the advanced techniques employed to enhance yield and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: A simpler analog with similar functional groups but lacking the piperidine ring.
Piperidine derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have different substituents on the piperidine ring.
Uniqueness
Piperidine, 1-(2-(N-methylanilino)ethyl)-, dihydrochloride is unique due to its specific combination of the piperidine ring and the 2-(N-methylanilino)ethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
102071-35-2 |
|---|---|
Molekularformel |
C14H24Cl2N2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
N-methyl-N-(2-piperidin-1-ylethyl)aniline;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c1-15(14-8-4-2-5-9-14)12-13-16-10-6-3-7-11-16;;/h2,4-5,8-9H,3,6-7,10-13H2,1H3;2*1H |
InChI-Schlüssel |
FKEONYGKYJQTPW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN1CCCCC1)C2=CC=CC=C2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


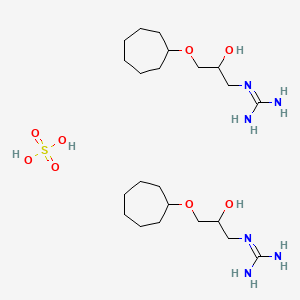
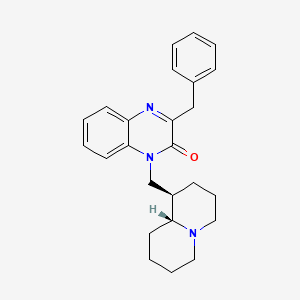
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
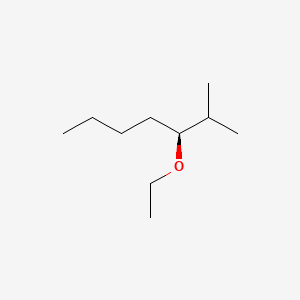
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

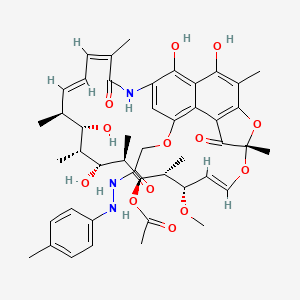
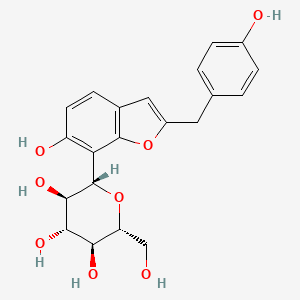
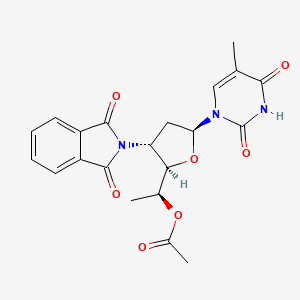
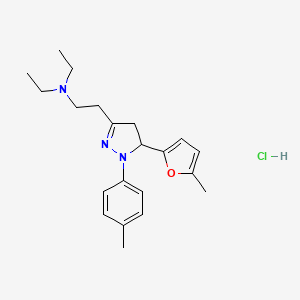
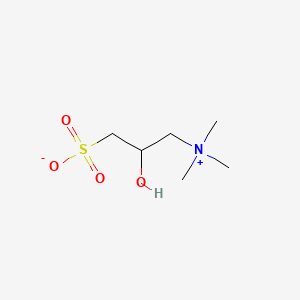
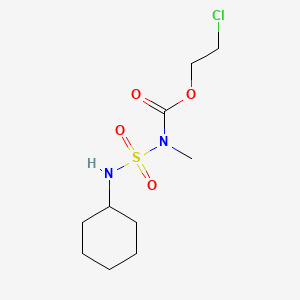

![[(3S,3aR,6S,6aS)-3-[6-(4-methylpiperazin-1-yl)purin-9-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate](/img/structure/B12776927.png)
